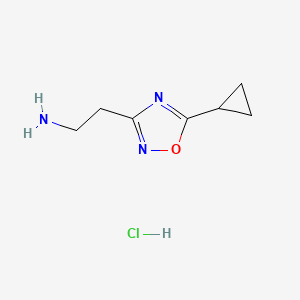

2-(5-环丙基-1,2,4-噁二唑-3-基)乙胺

描述

“2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound with the IUPAC name 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline . It has a molecular weight of 201.23 . The compound is a white powder at room temperature .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O/c12-9-4-2-1-3-8(9)10-13-11(15-14-10)7-5-6-7/h1-4,7H,5-6,12H2 . The structure of two anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Physical And Chemical Properties Analysis

The compound is a white powder at room temperature . It has a molecular weight of 201.23 .科学研究应用

Medicinal Chemistry: Anticancer Applications

Oxadiazoles, including the 1,2,4-oxadiazole moiety, have been explored for their potential as anticancer agents. The presence of the oxadiazole ring can contribute to the pharmacophore, enhancing the activity against various cancer cell lines. For instance, derivatives of oxadiazoles have been studied for their cytotoxicity and anti-trypanosomal activity, which is relevant in the context of cancer research .

Material Science: High-Energy Materials

The structural configuration of oxadiazoles makes them suitable as high-energy materials. They can be used in the development of energetic materials due to their favorable oxygen balance and positive heat of formation. This application is particularly significant in the field of material science, where the demand for new materials with high energy density is constantly growing .

Pharmaceutical Compounds: Vasodilators

In the pharmaceutical industry, oxadiazoles have been utilized to synthesize compounds with vasodilator properties. These properties are essential for the treatment of conditions like hypertension and other cardiovascular diseases. The oxadiazole core can act as a flat, aromatic linker to place required substituents for targeted therapeutic action .

Neuropharmacology: Anticonvulsants

The oxadiazole derivatives have shown promise as anticonvulsants. Their application in neuropharmacology could lead to the development of new treatments for epilepsy and other seizure disorders. The ability to modulate neurological pathways makes these compounds valuable in this field .

Endocrinology: Antidiabetic Agents

Oxadiazole derivatives have been investigated for their antidiabetic effects. They can play a role in the synthesis of compounds that may be used to manage diabetes mellitus, contributing to the array of therapeutic options available for this chronic condition .

Energetic Behavior: Ionic Salts and Energetic Materials

The oxadiazole ring system’s capacity to form ionic salts and energetic materials is another area of application. These compounds can be designed to exhibit a range of reactivities, from relatively inert to extremely sensitive, which is crucial for the development of various energetic materials .

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property may influence their interaction with biological targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a 1,2,4-oxadiazole core have been reported to exhibit anti-infective activities .

属性

IUPAC Name |

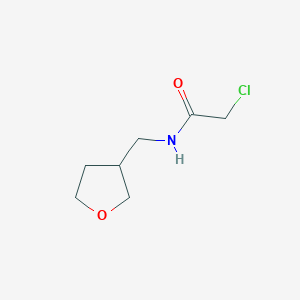

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAVOYSXTGRPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)

![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)

![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)

![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)

![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)

![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)

![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)